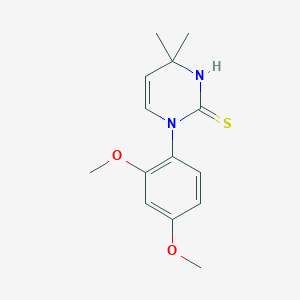

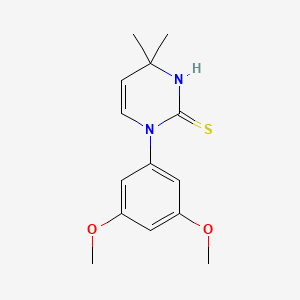

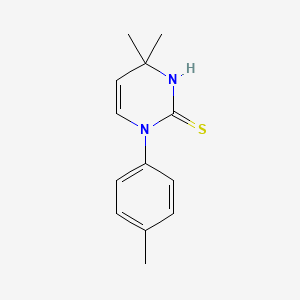

1-(3,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Vue d'ensemble

Description

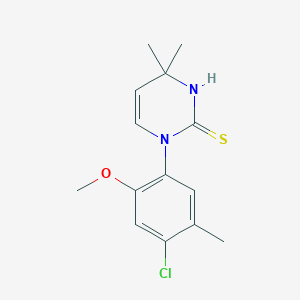

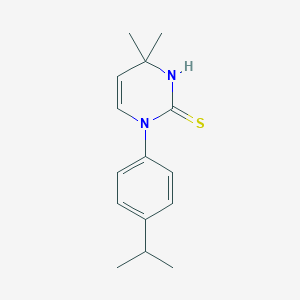

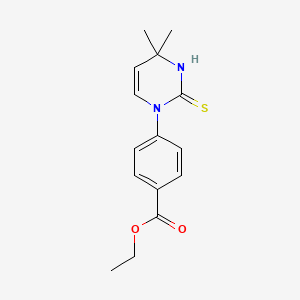

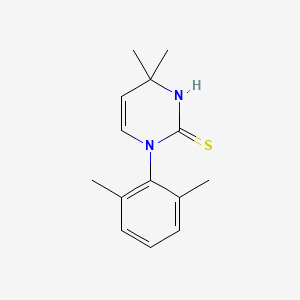

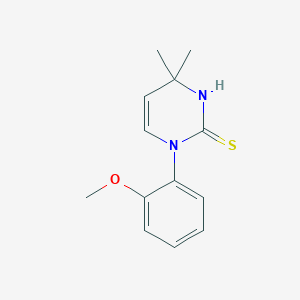

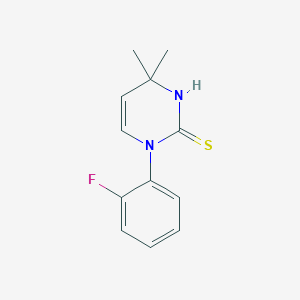

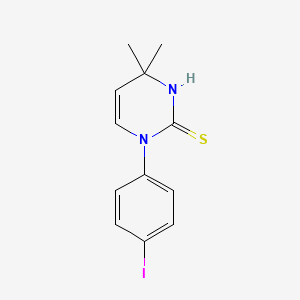

The molecule “1-(3,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with two methoxy groups attached. The thiol group (-SH) is a functional group that consists of a sulfur atom and a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiol group might undergo oxidation reactions to form disulfides. The methoxy groups on the phenyl ring could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique

Photodissociable Dimer Reduction Products

Research on derivatives similar to the compound , such as 2-thiopyrimidine derivatives, has shown that they undergo photodissociation to regenerate parent monomers, which could be significant in nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).

One-Pot Synthesis of 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines, which share a structural motif with the compound of interest, have been synthesized through one-pot multicomponent condensation. These compounds demonstrate the role of non-covalent interactions in crystal packing and the effect of fluorine on molecular self-assembly (Shashi, Prasad, & Begum, 2020).

Methoxy-Substituted Dihydropyridine Compounds

Studies on methoxy-substituted dihydropyridines have revealed the importance of hydrogen-bonding networks involving methoxy groups and carbonyl oxygen atoms, which could be relevant for the design of compounds with specific binding properties (Metcalf & Holt, 2000).

Pyrimido and Triazolino Derivatives

Research involving the synthesis of pyrimido and triazolino derivatives from 2-thioxopyrimidinyl compounds has explored the creation of novel organic structures, which could be analogous to the potential synthetic applications of the specified compound (Hassneen & Abdallah, 2003).

Dihydropyrimidine Derivatives as Precursors

Dihydropyrimidine derivatives have shown great potential as precursors for the synthesis of a wide range of derivatives, highlighting the versatility of dihydropyrimidine structures in organic synthesis (Suwito et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to targetFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them significant targets in cancer treatment .

Mode of Action

Similar compounds have been shown toinhibit FGFRs . They bind covalently to the FGFR kinase domain, inhibiting FGFR phosphorylation and downstream signaling in FGFR-deregulated tumor cell lines .

Biochemical Pathways

Fgfr inhibitors generally affect theFGF/FGFR signaling pathway . This pathway is involved in many cellular processes, including proliferation, differentiation, migration, and survival .

Result of Action

Fgfr inhibitors, in general, have shownpotent and selective antitumor activity against FGFR-deregulated cancer cell lines and xenograft models .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,5-dimethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-14(2)5-6-16(13(19)15-14)10-7-11(17-3)9-12(8-10)18-4/h5-9H,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMNKXNXWSWWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC(=CC(=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)